N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
Description
N,N-Diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, substituted with diethylamine (N,N-diethyl), a 4-ethylphenylamino group at position 4, and a methyl group at position 5. The 1,8-naphthyridine core is a bicyclic aromatic system known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition properties .
Properties
IUPAC Name |
N,N-diethyl-4-(4-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-5-16-9-11-17(12-10-16)25-20-18-13-8-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIQVRWBONVYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with diethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous 1,8-Naphthyridine Derivatives
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with structurally similar 1,8-naphthyridine-3-carboxamides and related derivatives:
Pharmacological and Functional Insights
- Halogenated Derivatives (): Chlorine substituents (e.g., in 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide) enhance electronic density and binding to hydrophobic pockets in enzymes or receptors, often seen in antimicrobial agents .
- Trifluoromethyl Derivatives (): The trifluoromethyl group in the benzyl-carboxamide substituent improves metabolic resistance to oxidative degradation, a common strategy in CNS-targeting drugs .
Key Differences and Implications for Activity
Lipophilicity: The target compound’s N,N-diethyl and 4-ethylphenyl groups confer higher lipophilicity (logP ~3.5 estimated) compared to chlorinated (logP ~2.8) or trifluoromethyl (logP ~3.1) analogs, favoring blood-brain barrier penetration .
Metabolic Stability: Trifluoromethyl and acetylamino substituents () resist cytochrome P450-mediated oxidation better than ethylphenyl groups, suggesting the target compound may require structural optimization for prolonged half-life .
Target Binding: The 4-ethylphenylamino group in the target compound could engage in π-π stacking with aromatic residues in enzyme active sites, while halogenated analogs rely on dipole interactions with polar residues .
Biological Activity
N,N-Diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of naphthyridine derivatives, including our compound of interest. The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Exhibited significant activity against biofilm formation. |
| Escherichia coli | 0.50 | 0.60 | Comparable to standard antibiotics. |
| Candida albicans | 0.30 | 0.35 | Showed fungicidal activity in time-kill assays. |
The compound demonstrated low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile compared to traditional antimicrobial agents like Ciprofloxacin and Ketoconazole .
Anticancer Activity
Naphthyridine derivatives have also been investigated for their anticancer properties. A study highlighted that the compound inhibited cancer cell lines with IC50 values ranging from 12.27 µM to 31.64 µM against various cancer types, demonstrating its potential as an anticancer agent .
Enzyme Inhibition Studies
The compound has shown promising results as an inhibitor of key enzymes involved in bacterial resistance and cancer progression:
- DNA Gyrase Inhibition : IC50 values ranged from 12.27 µM to 31.64 µM, suggesting effective inhibition of bacterial DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52 µM and 2.67 µM indicate strong potential for disrupting folate metabolism in cancer cells .
Case Studies
- In Vivo Efficacy : A case study involving murine models treated with the compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic.
- Synergistic Effects : The compound exhibited synergistic effects when combined with other drugs, reducing the MIC values of Ciprofloxacin and Ketoconazole significantly, which could enhance treatment efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can these methods be adapted for synthesizing N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide?
- Methodological Answer : A typical synthesis involves nucleophilic substitution and cyclization reactions. For example, substituted 1,8-naphthyridines are synthesized via reactions between naphthyridine precursors (e.g., 7-methyl-1,8-naphthyridin-4(1H)-one) and electrophilic reagents like POCl₃ in N,N-dimethylformamide (DMF), followed by condensation with amines. Ethyl groups and aryl substituents are introduced via alkylation or amidation steps under reflux conditions (60–90°C). Purification often involves column chromatography and recrystallization using ethanol or dichloromethane .
Q. How is structural characterization of 1,8-naphthyridine derivatives performed, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the δ 7.2–9.3 ppm range (e.g., H2 at δ 9.15–9.29 ppm, H5/H7 at δ 8.5–8.9 ppm). Ethyl or methyl groups appear as singlets or triplets (e.g., CH₂ at δ 5.68–5.81 ppm) .
- IR : Key peaks include C=O stretches (amide/keto groups at 1651–1686 cm⁻¹) and C–Cl bonds (737–797 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423–424 for dichlorinated analogs) confirm molecular weight .
Q. What solvents and conditions are optimal for improving the solubility of 1,8-naphthyridine carboxamides in biological assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s aromatic and amide moieties. For in vitro studies, dissolve the compound in DMSO (stock solution ≤10% v/v) and dilute with PBS or cell culture media to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of N,N-diethyl-substituted 1,8-naphthyridines?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures between 60–90°C to prevent decomposition.
- Catalyst Use : Employ CuCl or BF₃·Et₂O to enhance regioselectivity in halogenation or alkylation steps .
- Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to separate isomers or diastereomers .
Q. What computational strategies are effective for predicting the electronic and steric effects of substituents on 1,8-naphthyridine carboxamides?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze charge distribution and dipole moments.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues .
Q. How should researchers address contradictions in biological activity data across structurally similar 1,8-naphthyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on inhibitory potency.
- Assay Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to control variables. Cross-reference with in silico ADMET predictions to rule out pharmacokinetic confounders .
Q. What mechanistic insights can be gained from studying the hydrolysis of 1,8-naphthyridine carboxamides in aqueous environments?
- Methodological Answer : Monitor hydrolysis via HPLC or LC-MS under varying pH (4–10). The carboxamide group typically undergoes hydrolysis to carboxylic acid in basic conditions (pH >9), while acidic conditions stabilize the amide bond. Kinetic studies (Arrhenius plots) reveal activation energies for degradation pathways .
Notes for Methodological Rigor
- Synthetic Reproducibility : Report yields, melting points, and spectral data in detail to enable cross-validation .
- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and fragment peaks .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates and nanoparticulate byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
